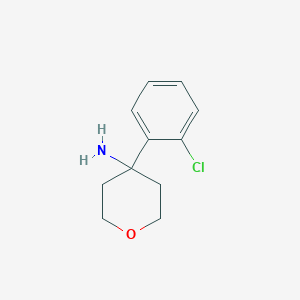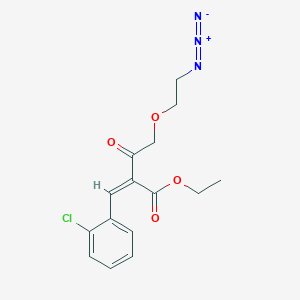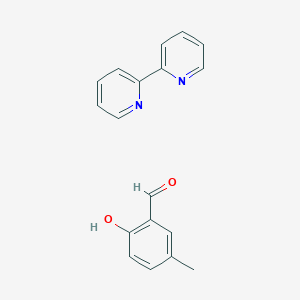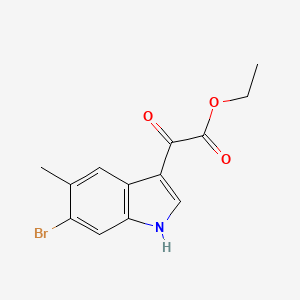
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether is a complex organic compound with the molecular formula C21H25IO4 and a molecular weight of 468.33 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with a tert-butylcarbonate group and an ether linkage to a phenyl-iodo-propyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
The synthesis of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with a tert-butylcarbonate group. This can be achieved through the reaction of 2-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine.
Formation of the Ether Linkage: The next step involves the formation of the ether linkage. This is typically done by reacting the substituted benzene with 1-phenyl-3-iodopropane in the presence of a strong base like sodium hydride (NaH).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Hydrolysis: The tert-butylcarbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether involves its interaction with specific molecular targets. The compound acts as an inhibitor of monoamine transporters, thereby affecting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have therapeutic effects in the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether can be compared with other similar compounds, such as:
Di-tert-butyl dicarbonate:
Methyl tert-butyl ether (MTBE): A common solvent used in organic chemistry with similar structural features but different applications.
The uniqueness of ®-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodo-propyl) Ether lies in its specific structure and its application as a monoamine uptake inhibitor, which distinguishes it from other compounds with similar functional groups.
Eigenschaften
Molekularformel |
C21H25IO4 |
|---|---|
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
tert-butyl [4-(3-iodo-1-phenylpropoxy)-3-methylphenyl] carbonate |
InChI |
InChI=1S/C21H25IO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3 |
InChI-Schlüssel |
RHARZRBRSPUSSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCI)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


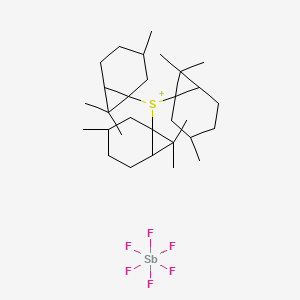
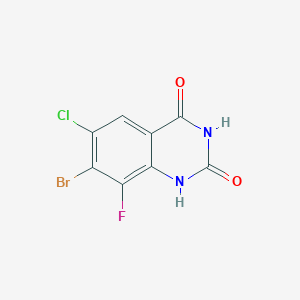
![15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
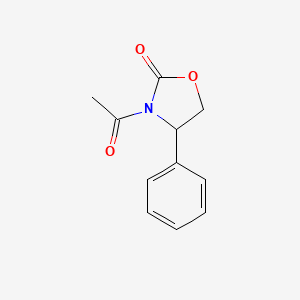
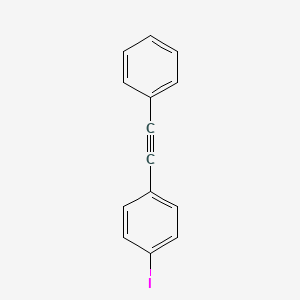
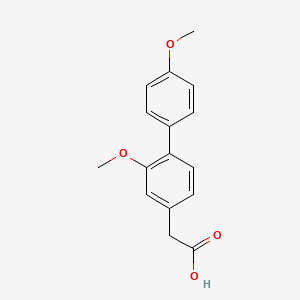

![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)

